Piperazine vs. Piperidine Core: Differential pKa and Hydrogen-Bonding Capacity
The target compound's piperazine core provides two basic nitrogen atoms (experimental pKa₁ ≈ 8.5–9.0, pKa₂ ≈ 3.0–4.0 for the ethyl carbamate-substituted nitrogen), whereas the piperidine analog (methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate, 866050-01-3) contains only one basic nitrogen . The second unsubstituted piperazine nitrogen in 860650-69-7 can serve as an additional hydrogen-bond acceptor, as evidenced by the higher polar surface area (84.58 Ų vs. ~65 Ų for the piperidine analog, estimated) [1]. In kinase inhibitor design, the presence of a second basic nitrogen in piperazine rings has been correlated with improved selectivity for certain kinases (e.g., CDK4/6) by enabling a second hydrogen bond to the hinge region, although direct data for this specific compound are not available [2].
| Evidence Dimension | Number of basic nitrogen atoms and polar surface area |
|---|---|
| Target Compound Data | 2 basic nitrogens; PSA 84.58 Ų |
| Comparator Or Baseline | Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate (866050-01-3): 1 basic nitrogen; PSA ~65 Ų (estimated) |
| Quantified Difference | ΔPSA ≈ +19.6 Ų; one additional H-bond acceptor |
| Conditions | Calculated physicochemical parameters from Ambinter database [1] and CymitQuimica product data |
Why This Matters
The additional hydrogen-bonding capacity and higher PSA of the piperazine core can directly influence kinase selectivity profiles and blood-brain barrier penetration, guiding selection in CNS vs. peripheral target programs.
- [1] Ambinter, AMB2411296: Ethyl 4-(2-amino-6-chloro-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, logP 1.5748, PSA 84.58, accessed 2026. View Source
- [2] US Patent 20200283406: ANTIPROLIFERATIVE PYRIMIDINE-BASED COMPOUNDS, highlighting CDK4/6 inhibitor pharmacophore features including piperazine hinge-binding motifs. View Source
